molecular formula C17H15FN4S B1383593 1-(1-(4-Fluorophenyl)-3-m-tolyl-1H-pyrazol-5-yl)thiourea CAS No. 1202029-34-2

1-(1-(4-Fluorophenyl)-3-m-tolyl-1H-pyrazol-5-yl)thiourea

Cat. No.: B1383593
CAS No.: 1202029-34-2
M. Wt: 326.4 g/mol
InChI Key: XTWJGWWCEDKOKC-UHFFFAOYSA-N
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Description

1-(1-(4-Fluorophenyl)-3-m-tolyl-1H-pyrazol-5-yl)thiourea is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives have garnered significant attention in the field of organic synthesis due to their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . The compound’s structure includes a pyrazole ring substituted with a fluorophenyl and a methylphenyl group, along with a thiourea moiety, making it a unique and versatile molecule for various applications.

Preparation Methods

The synthesis of 1-(1-(4-Fluorophenyl)-3-m-tolyl-1H-pyrazol-5-yl)thiourea typically involves the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(1-(4-Fluorophenyl)-3-m-tolyl-1H-pyrazol-5-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different substituted derivatives. Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Biological Activity

1-(1-(4-Fluorophenyl)-3-m-tolyl-1H-pyrazol-5-yl)thiourea is a compound that has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological applications, and comparative studies with similar compounds.

Overview of this compound

This compound belongs to the class of thiourea derivatives, which are known for their broad range of biological applications. Notably, thiourea derivatives exhibit properties such as:

  • Antibacterial
  • Antioxidant
  • Anticancer
  • Anti-inflammatory
  • Anti-Alzheimer
  • Antituberculosis
  • Antimalarial .

The synthesis typically involves the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines under controlled conditions, leading to high yields of the desired product .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. One significant mechanism involves the inhibition of Sirtuin 1 (SIRT1), an enzyme implicated in various cellular processes such as aging and inflammation. By inhibiting SIRT1, the compound can promote the overexpression of p53, a tumor suppressor gene that regulates the cell cycle, thereby inducing apoptosis in cancer cells .

Pharmacological Applications

This compound has shown promise in several therapeutic areas:

Anticancer Activity

Research indicates that thiourea derivatives, including this compound, possess potent anticancer properties. The ability to inhibit key enzymes involved in cancer cell proliferation makes it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been effective against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potency .

Anti-inflammatory Effects

The compound has also been reported to exhibit anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases .

Comparative Analysis

To understand the efficacy and versatility of this compound, it is insightful to compare it with other thiourea derivatives:

Compound NameBiological ActivityKey Differences
1-(4-Fluorophenyl)-2-thiourea Moderate antibacterialLacks pyrazole ring; less versatile
N-Phenylthiourea Antimicrobial and anticancerDifferent structural properties
N,N’-Diphenylthiourea AntitumorTwo phenyl groups alter reactivity

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activities associated with thiourea derivatives:

  • A study demonstrated that pyrazole–thiourea hybrids exhibited potent antibacterial activity against MRSA strains, with MIC values as low as 0.15 μg/mL .
  • Another research focused on molecular docking studies that confirmed the binding interactions of these compounds with target enzymes, further validating their therapeutic potential .

Properties

IUPAC Name

[2-(4-fluorophenyl)-5-(3-methylphenyl)pyrazol-3-yl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4S/c1-11-3-2-4-12(9-11)15-10-16(20-17(19)23)22(21-15)14-7-5-13(18)6-8-14/h2-10H,1H3,(H3,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWJGWWCEDKOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN(C(=C2)NC(=S)N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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